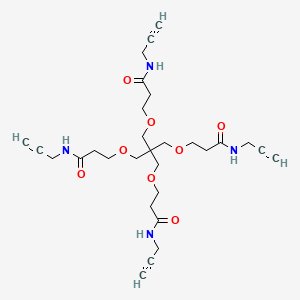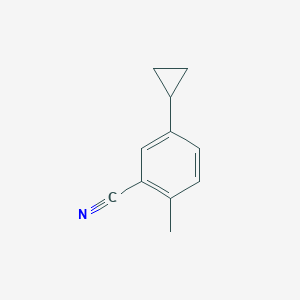
5-Cyclopropyl-2-methylbenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropyl-2-methylbenzonitrile is an organic compound characterized by a benzene ring substituted with a nitrile group, a cyclopropyl group, and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropyl-2-methylbenzonitrile can be achieved through several methods. One common approach involves the reaction of 2-methylbenzonitrile with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Cyclopropyl-2-methylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: 5-Cyclopropyl-2-methylbenzoic acid.
Reduction: 5-Cyclopropyl-2-methylbenzylamine.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Cyclopropyl-2-methylbenzonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Cyclopropyl-2-methylbenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. The cyclopropyl and methyl groups contribute to the compound’s steric and electronic properties, affecting its reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
2-Methylbenzonitrile: Lacks the cyclopropyl group, resulting in different reactivity and applications.
Benzonitrile: The simplest form, without any additional substituents, used as a precursor in various chemical reactions.
Uniqueness: 5-Cyclopropyl-2-methylbenzonitrile is unique due to the presence of both cyclopropyl and methyl groups, which impart distinct steric and electronic effects. These features make it a valuable compound for studying structure-activity relationships and developing new materials and pharmaceuticals.
Eigenschaften
Molekularformel |
C11H11N |
|---|---|
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
5-cyclopropyl-2-methylbenzonitrile |
InChI |
InChI=1S/C11H11N/c1-8-2-3-10(9-4-5-9)6-11(8)7-12/h2-3,6,9H,4-5H2,1H3 |
InChI-Schlüssel |
ZQAGYOPMWRMSQK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C2CC2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,14R,15R)-14-ethynyl-15-methyl-5-oxotetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-6-en-14-yl acetate](/img/structure/B13712072.png)
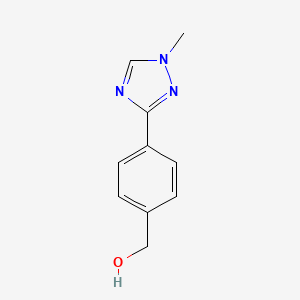
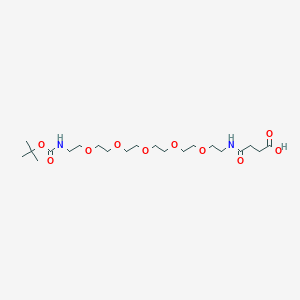
![cis-4-[[(S)-3-Fluoropyrrolidin-1-yl]methyl]cyclohexanamine](/img/structure/B13712091.png)


![[1-(2-benzyl-3-methoxy-5-oxo-2H-pyrrol-1-yl)-3-methyl-1-oxobutan-2-yl] 1-[1-[2-[[2-[[2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylate](/img/structure/B13712121.png)
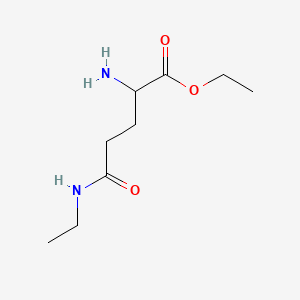

![anthracen-9-ylmethyl 2-hydroxy-3-[11-hydroxy-2-[4-[4-hydroxy-2-[1-hydroxy-3-(3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl)butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-methylpropanoate](/img/structure/B13712139.png)

![1-[(6-Bromo-3-pyridyl)methyl]-N,N-dimethyl-4-piperidinamine](/img/structure/B13712153.png)
![Methyl 2-[3-sulfanyl-2-(trifluoroacetamido)propanamido]acetate](/img/structure/B13712159.png)
